molecular formula C9H16O B3059115 1,8-Nonadien-5-ol CAS No. 94427-72-2

1,8-Nonadien-5-ol

Cat. No. B3059115
Key on ui cas rn: 94427-72-2
M. Wt: 140.22 g/mol
InChI Key: ORGOYEKENZSRPH-UHFFFAOYSA-N
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Patent
US08987044B2

Procedure details

A 300 ml-capacity three neck flask containing a stirring bar and Mg (8 g, 16.3 mmol) and connected to a condenser was sufficiently dried. Then, a nitrogen atmosphere was established in the flask, and diethyl ether (24.5 ml) and I2 were introduced into the flask. When a solution of 1-bromo-3-butene (7) (22 ml, 16.3 mmol) in diethyl ether (24.5 ml) was slowly added to the brown suspension thus obtained, a reaction started, and a color of I2 disappeared. After generation of a Grignard reagent, HCOOMe (9.78 ml, 16.3 mmol) was slowly dropped into the flask, and the mixture thus obtained was stirred for 30 minutes. Subsequently, when generation of alcohol was recognized by thin-layer chromatography (hexane:ethyl acetate=10:1), diluted hydrochloric acid was added to the mixture to stop the reaction. After cooling the mixture, an organic layer was separated and extracted with ethyl acetate. This organic layer was dehydrated over Na2SO4 and filtered. The solvent was distilled off, and the organic layer was purified by flash chromatography on silica gel (hexane:ethyl acetate=10:1). Thus, 1,8-nonadiene-5-ol (8) (11.613 g, 8.3 mmol, yield: 51%) was obtained as an intended compound.
[Compound]
Name
Mg
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
24.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
51%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].II.C(OC)=[O:11].Cl.[CH3:15][CH2:16][CH2:17]CCC>C(OCC)C.C(OCC)(=O)C>[CH2:7]=[CH:6][CH2:5][CH2:4][CH:3]([OH:11])[CH2:2][CH2:15][CH:16]=[CH2:17]

Inputs

Step One
Name
Mg
Quantity
8 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
BrCCCCC=C
Name
Quantity
24.5 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.78 mL
Type
reactant
Smiles
C(=O)OC
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 300 ml-capacity three neck flask containing a stirring bar
CUSTOM
Type
CUSTOM
Details
was sufficiently dried
ADDITION
Type
ADDITION
Details
were introduced into the flask
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the organic layer was purified by flash chromatography on silica gel (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CCCC(CCC=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol
AMOUNT: MASS 11.613 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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